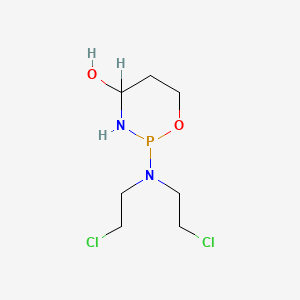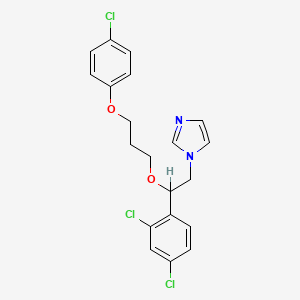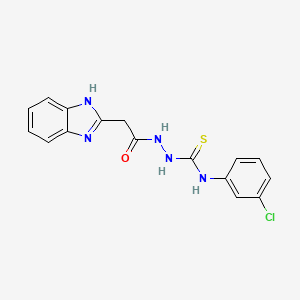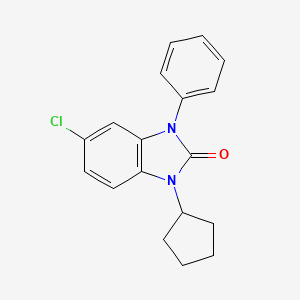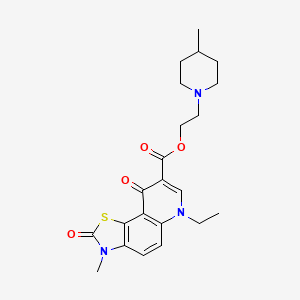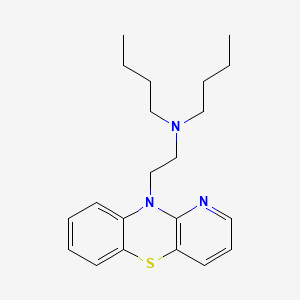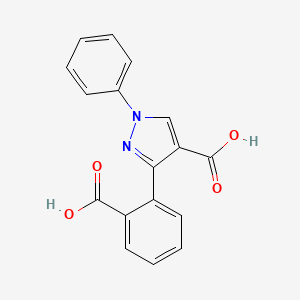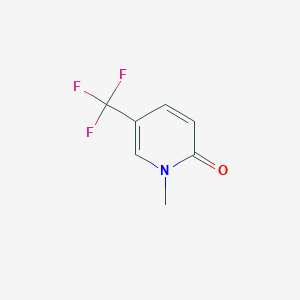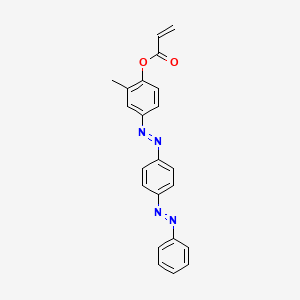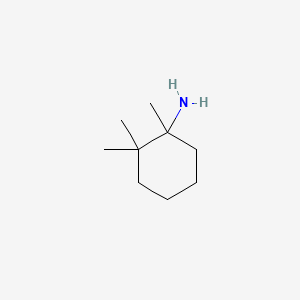
Trimethylcyclohexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylcyclohexylamine appears as a colorless to light yellow liquid. Insoluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
Applications De Recherche Scientifique
Analytical Profiling in Research Chemicals
Trimethylcyclohexylamine, as part of the arylcyclohexylamines family, has been studied for its analytical profiles in research chemicals. Analytical characterizations, including gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy, have been used to study substances in this family (De Paoli et al., 2013), (Wallach et al., 2016).
Role in Metabolic Disorders and Cardiovascular Diseases
Trimethylcyclohexylamine and related compounds play a significant role in metabolic disorders and cardiovascular diseases. For example, trimethylamine (TMA), closely related to trimethylcyclohexylamine, is converted to trimethylamine N-oxide (TMAO) in the body, which is linked to atherosclerosis risk and cardiovascular diseases (Brugère et al., 2014), (Roberts et al., 2018).
Applications in Food Chemistry
Trimethylamine, related to trimethylcyclohexylamine, is a key measurement indicator for meat spoilage. Its detection is essential for food safety and quality control. Nanoporous colorimetric sensor arrays have been developed for the sensitive detection of trimethylamine in meat products, demonstrating the compound's relevance in food chemistry and technology (Xiao-wei et al., 2016).
Biomedical Research: Microbiota and Cardiovascular Health
Research has explored the connection between gut microbiota, trimethylamine, and cardiovascular health. The production of TMAO from TMA by gut microbes is linked to cardiovascular risks, making it a subject of interest in biomedical research (Wang et al., 2015), (Nam, 2019).
Environmental Applications: Airborne TMA Analysis
The analysis of airborne trimethylamine is crucial for monitoring environmental pollution. Studies have developed methods like solid phase micro-extraction and gas chromatography for effective monitoring of TMA in the air, highlighting its importance in environmental science and occupational health (Ahn & Kim, 2008).
Propriétés
Numéro CAS |
34216-34-7 |
|---|---|
Nom du produit |
Trimethylcyclohexylamine |
Formule moléculaire |
C9H19N |
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
1,2,2-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-8(2)6-4-5-7-9(8,3)10/h4-7,10H2,1-3H3 |
Clé InChI |
FVCWZBVQRLEGDH-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1(C)N)C |
SMILES canonique |
CC1(CCCCC1(C)N)C |
Autres numéros CAS |
34216-34-7 |
Description physique |
Trimethylcyclohexylamine appears as a colorless to light yellow liquid. Insoluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



